2-(2-Methylpiperazin-1-yl)pyrazine
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Overview
Description
2-(2-Methylpiperazin-1-yl)pyrazine is a heterocyclic organic compound with the molecular formula C9H14N4. It features a pyrazine ring substituted with a 2-methylpiperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperazin-1-yl)pyrazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base like DBU, followed by deprotection .
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often involves catalytic processes. These processes may include intermolecular and intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine and mono- or diethanolamine .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperazin-1-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(2-Methylpiperazin-1-yl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylpiperazin-1-yl)pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler analog with a wide range of biological activities.
Pyrazine: The parent compound of the pyrazine ring, known for its aromatic properties.
2-Methylpiperazine: A related compound with similar structural features.
Uniqueness
2-(2-Methylpiperazin-1-yl)pyrazine is unique due to its combined structural features of both piperazine and pyrazine rings. This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity compared to its simpler analogs .
Properties
Molecular Formula |
C9H14N4 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(2-methylpiperazin-1-yl)pyrazine |
InChI |
InChI=1S/C9H14N4/c1-8-6-11-4-5-13(8)9-7-10-2-3-12-9/h2-3,7-8,11H,4-6H2,1H3 |
InChI Key |
ZBCYZACWPLIDGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=NC=CN=C2 |
Origin of Product |
United States |
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